ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the sulfonyl and amido groups. Key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Sulfonyl Group: This step often involves the use of sulfonyl chlorides under basic conditions.
Amidation Reaction: The final step involves coupling the sulfonylated intermediate with the appropriate amine to form the desired amido compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers explore its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism by which ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s sulfonyl and amido groups are key to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate
- Ethyl 5-(N-((4-bromophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate
Uniqueness
Ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly valuable for drug development.
Properties
IUPAC Name |
ethyl 5-[(4-fluorophenyl)sulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO6S/c1-4-33-26(30)24-17(3)34-23-14-11-20(15-22(23)24)28(25(29)18-7-5-16(2)6-8-18)35(31,32)21-12-9-19(27)10-13-21/h5-15H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZNLVLOWVLZNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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